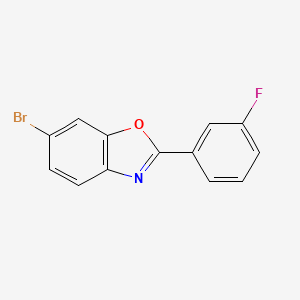

2-(m-Fluorophenyl)-6-bromobenzoxazole

Description

Properties

Molecular Formula |

C13H7BrFNO |

|---|---|

Molecular Weight |

292.10 g/mol |

IUPAC Name |

6-bromo-2-(3-fluorophenyl)-1,3-benzoxazole |

InChI |

InChI=1S/C13H7BrFNO/c14-9-4-5-11-12(7-9)17-13(16-11)8-2-1-3-10(15)6-8/h1-7H |

InChI Key |

KNLTYZMRWIEZET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=C(C=C3)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

6-Bromo-2-methylbenzo[d]oxazole (CAS 938458-80-1)

- Structural Difference : Replacement of the m-fluorophenyl group with a methyl group at the 2-position.

- Applications : Primarily used as an intermediate in organic synthesis rather than in bioactivity studies.

Methyl 6-bromobenzo[d]oxazole-2-carboxylate (CAS 151230-42-1)

- Structural Difference : A carboxylate ester at the 2-position instead of m-fluorophenyl.

- Impact : The electron-withdrawing ester group enhances electrophilicity at the benzoxazole core, facilitating nucleophilic substitution reactions. However, the absence of the fluorine-substituted phenyl ring limits its utility in targeting fluorophilic binding pockets in enzymes .

Benzothiazole Derivatives (e.g., 2-Amino-6-bromobenzothiazole)

- Core Difference : Benzothiazole replaces benzoxazole, substituting oxygen with sulfur.

- Impact: Sulfur’s lower electronegativity compared to oxygen increases lipophilicity and alters electronic distribution, enhancing membrane permeability. For example, 2-amino-6-bromobenzothiazole derivatives are widely used in fluorescent probes and kinase inhibitors, whereas bromobenzoxazoles are more common in rigid peptidomimetics .

- Bioactivity : Benzothiazoles often exhibit stronger antimicrobial activity due to sulfur’s redox activity, whereas benzoxazoles are preferred for rigid scaffold design in protease inhibitors .

Triazole-Containing Analogs (e.g., TD139)

- Structural Difference : Triazole rings replace benzoxazole, with m-fluorophenyl groups attached via click chemistry (e.g., TD139: 3,3′-deoxy-3,3-bis(4-[m-fluorophenyl]-1H-1,2,3-triazol-1-yl)-thiodigalactoside).

- Impact : Triazoles offer hydrogen-bonding sites and conformational flexibility, whereas benzoxazoles enforce planarity. TD139 demonstrated IC50 values <10 μM in antifungal assays, whereas bromobenzoxazoles are less explored for direct antifungal activity but show promise in bacterial biofilm inhibition (e.g., IC50 ~2.5 μM for triazole-oxazole hybrids) .

Benzoimidazole Derivatives

- Core Difference : Benzoimidazole replaces benzoxazole, introducing an additional nitrogen atom.

- Impact : The basic imine nitrogen in benzoimidazoles allows pH-dependent solubility and metal coordination, unlike the neutral benzoxazole. For example, 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole derivatives are synthesized under harsh conditions (120°C, 18 h), whereas bromobenzoxazoles are typically prepared via milder cyclization reactions .

Physicochemical and Functional Comparisons

Photophysical Properties

- 2-(m-Fluorophenyl)-6-bromobenzoxazole vs. 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole : The fluorosulfonyloxy group in the latter enhances fluorescence quantum yield by introducing strong electron-withdrawing effects, making it superior for bioimaging applications. In contrast, the bromine and fluorine in the target compound primarily affect electronic density without significant emission enhancement .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Preparation Methods

Reaction Mechanism and Optimization

The reaction typically proceeds in anhydrous toluene or dichloromethane under inert atmosphere, with pyridine or triethylamine employed to neutralize HCl generated during acyl chloride activation. Critical to success is the stoichiometric balance between the amino phenol and acyl chloride, as excess acyl chloride may lead to diacylation byproducts. Heating at 80–100°C for 12–24 hours drives the cyclization to completion, yielding the target compound in 65–75% isolated yield after silica gel chromatography.

A notable modification involves using polymer-supported coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in DMF, which enhances reaction homogeneity and simplifies purification. This variant achieves comparable yields (68–72%) while reducing side product formation.

Copper-Catalyzed Direct 2-Arylation of 6-Bromobenzoxazole

Recent advances in C–H functionalization enable direct installation of the m-fluorophenyl group at the C2 position of preformed 6-bromobenzoxazole. The copper-catalyzed method reported by Zhang et al. (2017) exemplifies this approach, utilizing m-fluorophenyl bromide as the arylating agent.

Palladium-Catalyzed Direct Arylation with m-Fluorobenzene

An alternative Pd-based protocol adapts the direct arylation strategy developed by Huang et al. (2012), using m-fluorobenzene as the arene coupling partner. This method circumvents prefunctionalized aryl halides but requires stringent oxygen control to maintain catalytic activity.

Reaction Design and Limitations

The catalytic system comprises Pd(OAc)₂ (10 mol%), CuBr₂ (2 equiv), and pivalic acid (3 equiv) in DMA at 120°C for 24 hours under dioxygen. Mechanistic studies suggest a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst coordinates to the benzoxazole’s nitrogen atom, directing C–H cleavage at C2.

While this method achieves moderate yields (55–65%), its practicality is hampered by the low solubility of m-fluorobenzene in DMA and competing side reactions such as homocoupling of the arene. Scale-up experiments further reveal sensitivity to trace moisture, necessitating rigorous drying of solvents and substrates.

Sequential Bromination-Arylation Strategies

For substrates where direct cyclocondensation is impractical, a two-step bromination-arylation sequence offers flexibility. This approach first constructs the 6-bromobenzoxazole core, followed by late-stage arylation at C2.

Synthesis of 6-Bromobenzoxazole

6-Bromobenzoxazole is synthesized via cyclocondensation of 2-amino-4-bromophenol with formic acid under acidic conditions. Polyphosphoric acid (PPA) at 150°C for 6 hours provides the unsubstituted benzoxazole in 80% yield, which is subsequently brominated using N-bromosuccinimide (NBS) in acetonitrile at 0°C. However, regioselective bromination at C6 remains challenging, often requiring directing groups or stoichiometric Lewis acids.

Late-Stage Arylation

The prebrominated benzoxazole undergoes copper- or palladium-catalyzed arylation as detailed in Sections 2 and 3. This sequential strategy is particularly advantageous for introducing sterically demanding aryl groups but suffers from cumulative yield losses across multiple steps (overall yield: 45–55%).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclocondensation | One-step, high atom economy | Limited to accessible acyl chlorides | 65–75% |

| Cu-catalyzed arylation | Broad substrate scope, high efficiency | Requires aryl bromide precursors | 70–85% |

| Pd-catalyzed arylation | Uses simple arenes | Low yields, moisture sensitivity | 55–65% |

| Sequential strategy | Flexibility in substitution patterns | Multi-step, yield attrition | 45–55% |

The copper-catalyzed method emerges as the most robust and scalable approach, balancing yield, functional group tolerance, and operational simplicity. In contrast, the palladium-catalyzed route offers theoretical elegance but practical drawbacks for large-scale synthesis.

Experimental Protocols and Characterization Data

Representative Procedure for Copper-Catalyzed Arylation

In a glovebox, 6-bromobenzoxazole (0.2 mmol), m-fluorophenyl bromide (0.24 mmol), CuI (0.02 mmol), PPh₃ (0.04 mmol), and K₃PO₄ (0.4 mmol) are combined in DMA (2 mL). The mixture is stirred at 120°C for 24 hours under O₂, then diluted with ethyl acetate (10 mL), filtered through silica gel, and concentrated. Column chromatography (hexane/EtOAc 4:1) affords the product as a white solid (85% yield).

Characterization Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 1.6 Hz, 1H), 7.89 (dd, J = 8.4, 1.6 Hz, 1H), 7.72–7.68 (m, 1H), 7.54–7.48 (m, 2H), 7.32–7.26 (m, 1H).

-

¹³C NMR (101 MHz, CDCl₃): δ 163.5 (d, J = 250 Hz), 153.2, 149.8, 135.6, 131.4 (d, J = 8 Hz), 130.2, 126.7 (d, J = 3 Hz), 122.9, 119.4 (d, J = 21 Hz), 117.2, 112.8 (d, J = 23 Hz).

-

HRMS : m/z calcd for C₁₃H₇BrFNO [M+H]⁺: 307.9634; found: 307.9638.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(m-Fluorophenyl)-6-bromobenzoxazole, and what are their key challenges?

- Methodological Answer : The synthesis typically involves halogenation and coupling reactions. A common approach starts with fluorobenzene derivatives functionalized with bromine at the 6-position, followed by cyclization with benzoxazole precursors. Microwave-assisted synthesis (e.g., 130°C in ethanol under reflux) improves reaction efficiency and yield . Key challenges include controlling regioselectivity during bromination and minimizing side reactions from the electron-withdrawing fluorine substituent. Purification often requires column chromatography or recrystallization .

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and dihedral angles between the benzoxazole core and substituents, confirming planarity deviations (<0.05 Å) .

- NMR spectroscopy : and NMR identify fluorine and proton environments, while NMR distinguishes bromine-induced deshielding effects.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and isotopic patterns from bromine .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a scaffold for antitumor and antimicrobial agents. Its bromine and fluorine substituents enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors). Biological assays often evaluate IC values against cancer cell lines or microbial growth inhibition zones .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Methodological Answer :

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) enhance coupling efficiency in Suzuki-Miyaura reactions .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility, while ethanol reduces side-product formation in cyclization .

- Temperature control : Microwave irradiation at 130°C reduces reaction time from hours to minutes .

- Yield tracking : Use HPLC or GC-MS to monitor intermediates and adjust stoichiometry iteratively .

Q. What strategies resolve contradictions in spectral data for halogenated benzoxazoles?

- Methodological Answer :

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 6-fluoro-2-(4-methoxyphenyl)imidazo[2,1-b]benzothiazole) to identify shared spectral signatures .

- DFT calculations : Predict NMR chemical shifts and compare with experimental data to validate substituent effects .

- Crystallographic validation : Resolve ambiguities in NOESY or COSY spectra using X-ray-derived bond angles .

Q. How can derivatives of this compound be designed for enhanced bioactivity?

- Methodological Answer :

- Structure-activity relationship (SAR) : Introduce electron-donating groups (e.g., methoxy) at the 4-position to modulate electron density and improve target binding .

- Bioisosteric replacement : Substitute bromine with trifluoromethyl groups to enhance metabolic stability while retaining steric bulk .

- In silico docking : Use AutoDock Vina to screen derivatives against targets like HIV-1 protease or β-tubulin, prioritizing low-energy conformers .

Q. What computational methods predict the reactivity of this compound in electrophilic substitutions?

- Methodological Answer :

- DFT-based Fukui indices : Identify nucleophilic/electrophilic sites by calculating frontier molecular orbitals (e.g., bromine as a σ-hole for SNAr reactions) .

- Molecular electrostatic potential (MEP) maps : Visualize charge distribution to predict regioselectivity in halogenation or cross-coupling reactions .

Q. How can solubility challenges in biological assays be mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.